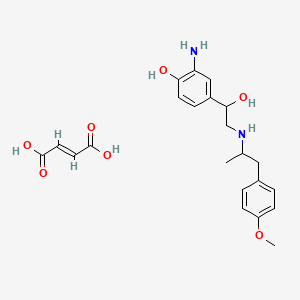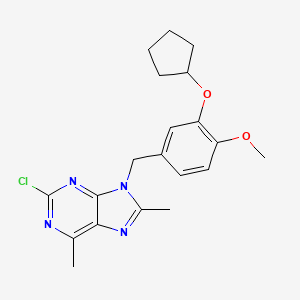
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of four oxygen atoms arranged in a spiro configuration, which imparts distinct chemical properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal. This intermediate is then further reacted with propionic acid derivatives to introduce the dipropionic acid functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under basic or neutral conditions.
Major Products
Scientific Research Applications
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid involves its interaction with molecular targets through its reactive spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane: Known for its use as a crosslinking agent in polymer chemistry.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane: Utilized in the synthesis of biodegradable polyorthoesters.
Uniqueness
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid stands out due to its dipropionic acid functionality, which imparts additional reactivity and potential for forming diverse chemical derivatives. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
3058-05-7 |
|---|---|
Molecular Formula |
C13H20O8 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
3-[3-(2-carboxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoic acid |
InChI |
InChI=1S/C13H20O8/c14-9(15)1-3-11-18-5-13(6-19-11)7-20-12(21-8-13)4-2-10(16)17/h11-12H,1-8H2,(H,14,15)(H,16,17) |
InChI Key |
PVCPWBCCWVKROB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)CCC(=O)O)COC(OC2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)






![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
